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"Synonyms for Sodium butane-1-sulfonate hydrate"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Sodium butane-1-sulfonate
hydrate

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A Technical Guide to Sodium Butane-1-Sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium Butane-1-Sulfonate, a versatile ion-pairing reagent crucial in various analytical and synthetic applications. The document details its chemical identity, physicochemical properties, and a key experimental application in high-performance liquid chromatography (HPLC).

Chemical Identity and Synonyms

Sodium Butane-1-Sulfonate is an anionic surfactant and a widely used ion-pairing reagent. For clarity and comprehensive database searching, a list of its common synonyms and identifiers is provided below.



Category	Identifier
IUPAC Name	sodium;butane-1-sulfonate[1]
CAS Number	2386-54-1[2][3][4][5][6]
Molecular Formula	C4H9NaO3S[2][4][7][8]
Synonyms	Sodium 1-butanesulfonate[2][3][4][9], Sodium butanesulfonate[2][4], Sodium butylsulfonate[1] [2], 1-Butanesulfonic acid, sodium salt[1][2][3] [8], Butylsulfonic Acid Sodium Salt[2][3], IPC-ALKS-4[2][4][6]
EINECS	219-201-1[2][6]
UNII	8SX3XD39H3[2][4]

Physicochemical Properties

The physical and chemical properties of Sodium Butane-1-Sulfonate are summarized in the following table. These properties are critical for its application in experimental design, particularly in analytical chemistry.

Property	Value
Molecular Weight	160.17 g/mol [2][4][5]
Appearance	White to off-white crystalline powder[4][6][7]
Melting Point	>300 °C[4][5]
Solubility in Water	Soluble, 0.1 g/mL[4][6]
рН	5.0-7.0 (100g/L in H2O)[4]

Application in Ion-Pair Chromatography

A primary application of Sodium Butane-1-Sulfonate is as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is essential for the separation of ionic and highly polar analytes that otherwise show poor retention on non-polar



stationary phases.[10] Sulfonate salts are particularly useful in drug development for both synthesis and formulation.[11]

Mechanism of Action:

In ion-pair chromatography, an ion-pairing reagent with a hydrophobic tail and an ionic head group is added to the mobile phase.[10] Sodium Butane-1-Sulfonate, with its butyl tail and sulfonate head, serves this purpose for the analysis of positively charged analytes (cations). The mechanism is generally understood to involve two processes:

- Ion-Pair Formation: The anionic sulfonate group forms an ion pair with the cationic analyte in the mobile phase. This neutralizes the charge of the analyte, increasing its hydrophobicity and enabling it to be retained by the non-polar stationary phase.
- Dynamic Stationary Phase Modification: The hydrophobic butyl tail of the sulfonate adsorbs
 onto the reversed-phase column, creating a dynamic ion-exchange surface. Cationic
 analytes are then retained through ionic interactions with the adsorbed sulfonate groups.[12]

The retention of the analyte can be controlled by adjusting the concentration of the ion-pairing reagent in the mobile phase.[12]

Experimental Protocol: Separation of Catecholamines by RP-HPLC

This section details a representative protocol for the separation of basic compounds, such as catecholamines (e.g., dopamine, epinephrine), using Sodium Butane-1-Sulfonate as an ion-pairing reagent.

Objective: To achieve baseline separation of a mixture of catecholamines using ion-pair RP-HPLC.

Materials:

- HPLC system with a UV or electrochemical detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)



- Sodium Butane-1-Sulfonate
- Methanol (HPLC grade)
- Citrate buffer components (Citric acid, Sodium citrate)
- Deionized water
- Catecholamine standards

Procedure:

- Mobile Phase Preparation:
 - Prepare a 10 mM citrate buffer solution (pH 4.6).
 - Dissolve Sodium Butane-1-Sulfonate in the citrate buffer to a final concentration of 5 mM.
 - The mobile phase will be a mixture of the ion-pair reagent solution and methanol (e.g., 85:15 v/v). The exact ratio may need optimization.
 - Filter the mobile phase through a 0.45 μm filter and degas before use.
- Standard Solution Preparation:
 - Prepare individual stock solutions of catecholamine standards in 0.1 M HCl.
 - Prepare a working mixture of the standards by diluting the stock solutions with the mobile phase.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column
 - Mobile Phase: 85:15 (v/v) 5 mM Sodium Butane-1-Sulfonate in 10 mM citrate buffer (pH
 4.6) / Methanol
 - Flow Rate: 1.0 mL/min







o Column Temperature: 40 °C

Injection Volume: 20 μL

Detection: UV at 280 nm

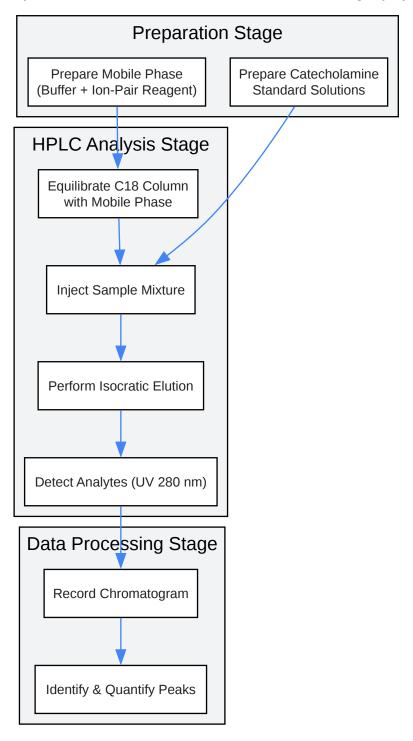
Analysis:

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard mixture and record the chromatogram.
- Identify the peaks based on the retention times of the individual standards.

The following diagram illustrates the logical workflow for this experimental protocol.



Experimental Workflow: Ion-Pair Chromatography



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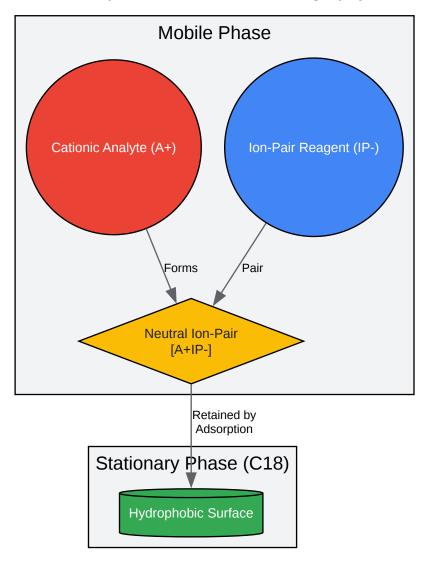
Caption: Workflow for Catecholamine Separation by Ion-Pair HPLC.



Signaling Pathway Visualization

Sodium Butane-1-Sulfonate is primarily an analytical reagent and does not have a known direct role in biological signaling pathways. Its function is to facilitate the analysis of compounds that may be involved in such pathways. The following diagram illustrates the general principle of how an ion-pairing reagent interacts with an analyte within a chromatographic system, which is a logical rather than a biological pathway.

Principle of Ion-Pair Chromatography



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- To cite this document: BenchChem. ["Synonyms for Sodium butane-1-sulfonate hydrate"].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8022028#synonyms-for-sodium-butane-1-sulfonate-hydrate]

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